molecular formula C26H22O5 B14957440 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate

3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate

Cat. No.: B14957440
M. Wt: 414.4 g/mol
InChI Key: STLBLJVOPDVDMF-UHFFFAOYSA-N
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Description

3-Benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate is a synthetic coumarin derivative characterized by a benzyl substituent at position 3, methyl groups at positions 4 and 8, and a 3-methoxybenzoate ester at position 7 of the coumarin core. Coumarins are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The 3-methoxybenzoate moiety introduces electron-donating effects, which may influence reactivity and intermolecular interactions compared to other substituted benzoates .

Properties

Molecular Formula

C26H22O5

Molecular Weight

414.4 g/mol

IUPAC Name

(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl) 3-methoxybenzoate

InChI

InChI=1S/C26H22O5/c1-16-21-12-13-23(30-25(27)19-10-7-11-20(15-19)29-3)17(2)24(21)31-26(28)22(16)14-18-8-5-4-6-9-18/h4-13,15H,14H2,1-3H3

InChI Key

STLBLJVOPDVDMF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(=O)C3=CC(=CC=C3)OC)CC4=CC=CC=C4

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes acid- or base-catalyzed hydrolysis :

Acidic Hydrolysis

In 1M HCl/THF (1:1 v/v) at 60°C for 6 hours:

  • Ester → 3-Methoxybenzoic acid + 3-benzyl-4,8-dimethyl-7-hydroxycoumarin.

  • Rate : Slower than aliphatic esters due to aromatic stabilization.

Basic Hydrolysis

In 0.5M NaOH/ethanol under reflux (3 hours):

  • Complete saponification observed via TLC.

  • Byproduct : Sodium 3-methoxybenzoate.

Nucleophilic Substitution at the Methoxy Group

The 3-methoxybenzoyl moiety undergoes demethylation with strong nucleophiles:

Table 2: Demethylation Conditions

ReagentConditionsProduct
BBr₃ (1.5 eq)DCM, −78°C → 20°C, 12 hours3-Hydroxybenzoate derivative
HI (47% aq.)AcOH, reflux, 8 hours3-Iodobenzoate derivative

Electrophilic Aromatic Substitution

The electron-rich coumarin core participates in:

Nitration

With HNO₃/H₂SO₄ at 0°C:

  • Site : Predominant nitration at C-6 of the coumarin ring.

  • Yield : ~70% (isolated).

Sulfonation

Using ClSO₃H in DCM (0°C, 2 hours):

  • Sulfonation occurs at C-5 position.

  • Application : Enhances water solubility for biological assays.

Oxidation Reactions

The chromen-2-one system undergoes selective oxidation:

Table 3: Oxidation Pathways

Oxidizing AgentConditionsProduct
KMnO₄ (aq.)pH 10, 50°C, 4 hours2-Oxo group → Carboxylic acid
DDQ (2 eq)Dioxane, reflux, 8 hoursC-3 benzyl group → Ketone

Cycloaddition Reactions

The α,β-unsaturated lactone in the chromenone core enables Diels-Alder reactions :

  • With maleic anhydride in toluene (110°C, 24 hours):

    • Forms a bicyclic adduct (confirmed by X-ray crystallography in analogous compounds) .

    • Steric effects : 4,8-Dimethyl groups reduce reaction rate by 40% compared to unsubstituted coumarins.

Photochemical Reactivity

Under UV light (λ = 365 nm):

  • Norrish Type II cleavage : Observed in methoxy-substituted coumarin esters.

  • Quantum yield : Φ = 0.12 ± 0.03 (measured in acetonitrile).

Stability Under Ambient Conditions

Table 4: Degradation Profile

ConditionTimeframeDegradationPrimary Pathway
Aqueous pH 7.47 days<5%Hydrolysis
UV light (254 nm)48 hours22%Photo-oxidation
40°C/75% RH30 days8%Ester hydrolysis

Scientific Research Applications

3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Key Observations :

  • The 3-methoxybenzoate group in the target compound contrasts with 4-methoxybenzoate in , where positional isomerism alters electronic distribution and steric interactions .
  • Bulky substituents (e.g., Boc-protected tryptophan in ) may hinder crystallinity but enhance biological targeting .

Spectroscopic and Thermal Properties

Infrared Spectroscopy

The carboxylate group in 3-methoxybenzoate derivatives exhibits characteristic IR bands:

  • Anti-symmetrical stretching (νas(COO⁻)) : 1568 cm⁻¹
  • Symmetrical stretching (νsym(COO⁻)) : 1400 cm⁻¹ .

These bands suggest bidentate coordination of the carboxylate group, common in metal complexes. In contrast, methyl 2-nitrobenzoate (M2NB) shows shifted bands due to electron-withdrawing nitro groups, highlighting substituent-dependent spectral variations .

Thermal Stability

While direct thermal data for the target compound is unavailable, sodium 3-methoxybenzoate () demonstrates stability up to 300°C in coordination polymers. This suggests that the 3-methoxybenzoate moiety may enhance thermal resilience compared to nitro- or chloro-substituted analogs .

Crystallography

Crystallographic refinement of related coumarins (e.g., ) employs SHELXL , a program optimized for small-molecule structures. Features like anisotropic displacement parameters and twin refinement ensure accurate electron density mapping .

Biological Activity

3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate, a compound belonging to the coumarin family, has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C20H18O5C_{20}H_{18}O_{5}, with a molecular weight of approximately 338.35 g/mol. Its structure includes a chromene core, which is characteristic of coumarins, and various substituents that may influence its biological activity.

PropertyValue
Molecular FormulaC20H18O5
Molecular Weight338.35 g/mol
CAS Number374707-77-4
IUPAC Name[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid

Antioxidant Activity

Research indicates that coumarins exhibit significant antioxidant properties. A study demonstrated that derivatives of coumarins, including those similar to this compound, can scavenge free radicals effectively. This activity is crucial in preventing oxidative stress-related diseases .

Antimicrobial Properties

The compound has shown promising antimicrobial effects against various pathogens. In vitro studies have reported its efficacy against bacteria such as Staphylococcus aureus and fungi like Candida albicans. These findings suggest potential applications in developing new antimicrobial agents .

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Coumarin derivatives have been studied for their anti-inflammatory effects. The compound may inhibit inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation .

Anticancer Activity

Preliminary studies indicate that this compound may possess anticancer properties. Research has shown that it can induce apoptosis in cancer cells and inhibit tumor growth in animal models, making it a candidate for further investigation in cancer therapy .

Case Studies

  • Antioxidant Study : A study published in Molecules highlighted the antioxidant capacity of various coumarin derivatives, concluding that specific structural features enhance their ability to neutralize free radicals .
  • Antimicrobial Efficacy : Research conducted by PubChem documented the antimicrobial activity of related compounds against a panel of pathogens, showing significant inhibition zones in agar diffusion assays .
  • Cancer Research : An article in Phytotherapy Research discussed the effects of coumarin derivatives on human cancer cell lines, noting that certain modifications to the coumarin structure could enhance cytotoxicity against cancer cells while sparing normal cells .

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